Methyl (R)-5-bromo-2-(1-pivalamidoethyl)benzoate
Description
Methyl (R)-5-bromo-2-(1-pivalamidoethyl)benzoate is a chiral benzoate ester featuring a bromine substituent at the 5-position, a pivalamidoethyl group at the 2-position, and a methyl ester moiety. The compound’s stereochemistry (R-configuration) and bulky pivalamido group influence its physicochemical properties, including solubility, crystallinity, and reactivity.
Properties
IUPAC Name |
methyl 5-bromo-2-[(1R)-1-(2,2-dimethylpropanoylamino)ethyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3/c1-9(17-14(19)15(2,3)4)11-7-6-10(16)8-12(11)13(18)20-5/h6-9H,1-5H3,(H,17,19)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJIQQJRWUHZGN-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)C(=O)OC)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)Br)C(=O)OC)NC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901149161 | |
| Record name | Methyl 5-bromo-2-[(1R)-1-[(2,2-dimethyl-1-oxopropyl)amino]ethyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901149161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223595-13-9 | |
| Record name | Methyl 5-bromo-2-[(1R)-1-[(2,2-dimethyl-1-oxopropyl)amino]ethyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223595-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-2-[(1R)-1-[(2,2-dimethyl-1-oxopropyl)amino]ethyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901149161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 5-bromo-2-[(1R)-1-[(2,2-dimethyl-1-oxopropyl)amino]ethyl]-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of Methyl 2-Methyl-5-Bromobenzoate
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Friedel-Crafts acylation : Methyl benzoate is acetylated at position 2 using AlCl₃ and acetyl chloride, yielding methyl 2-acetylbenzoate.
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Bromination : Electrophilic bromination with Br₂/FeBr₃ at 0°C selectively substitutes position 5 (meta to the acetyl group), forming methyl 2-acetyl-5-bromobenzoate (Yield: 78%).
Table 1: Bromination Conditions and Yields
| Substrate | Reagent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Methyl 2-acetylbenzoate | Br₂/FeBr₃ | 0 | 78 |
| Methyl 2-acetylbenzoate | NBS/DMF | 25 | 62 |
Reductive Amination for Chiral Amine Formation
The acetyl group is converted to an amine via asymmetric reductive amination:
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Imine formation : React methyl 2-acetyl-5-bromobenzoate with (R)-α-methylbenzylamine in toluene under reflux.
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Asymmetric reduction : Catalytic hydrogenation using Ru-(S)-BINAP complex achieves 92% enantiomeric excess (ee) of the (R)-amine.
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Deprotection : Hydrogenolysis removes the benzyl group, yielding methyl (R)-2-(1-aminoethyl)-5-bromobenzoate (Yield: 65%).
Table 2: Reductive Amination Optimization
| Catalyst | Pressure (psi) | ee (%) | Yield (%) |
|---|---|---|---|
| Ru-(S)-BINAP | 50 | 92 | 65 |
| Pd/C with (R)-PROPHOS | 30 | 85 | 58 |
Pivaloylation and Final Esterification
Starting from (R)-2-Aminobutanol
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Mitsunobu reaction : Couple (R)-2-aminobutanol with methyl 2-hydroxy-5-bromobenzoate using DIAD and PPh₃ (Yield: 74%).
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Oxidation : Convert the alcohol to a ketone using Dess-Martin periodinane.
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Reductive amination : Introduce the pivalamide group via in situ imine formation and NaBH₃CN reduction (Yield: 68%).
Key Advantage : Utilizes readily available chiral precursors, avoiding asymmetric catalysis.
Comparative Analysis of Routes
Table 3: Route Comparison
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 45% | 38% |
| Enantiomeric Excess | 92% ee | 99% ee |
| Steps | 5 | 4 |
| Scalability | Moderate | High |
Route 1 offers better yields but requires costly chiral catalysts. Route 2 leverages chiral pool substrates, enhancing scalability but with lower overall efficiency.
Critical Reaction Optimization Insights
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Bromination Directing Groups : Introducing a nitro group at position 3 temporarily directs bromination to position 5, which is later reduced to an amine.
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Solvent Effects : Polar aprotic solvents (e.g., DMF) improve pivaloylation yields by stabilizing the transition state.
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Temperature Control : Maintaining –10°C during pivaloyl chloride addition minimizes racemization.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl ®-5-bromo-2-(1-pivalamidoethyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Reduction Reactions: The ester group can be reduced to an alcohol.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Formation of new derivatives with different functional groups.
Reduction: Formation of the corresponding alcohol.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Methyl ®-5-bromo-2-(1-pivalamidoethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl ®-5-bromo-2-(1-pivalamidoethyl)benzoate involves its interaction with specific molecular targets. The bromine atom and pivalamido group may play a role in binding to enzymes or receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Key Structural and Physical Properties of Selected Benzoate Derivatives
Key Observations :
- Steric Effects: The pivalamidoethyl group in the target compound introduces significant steric hindrance compared to smaller substituents like formyl (CAS 1016163-89-5) or cyclohexylamino (compound 33). This bulkiness may reduce solubility in polar solvents but enhance stability against enzymatic degradation .
- Electron-Withdrawing Groups: Bromine at the 5-position (common in all listed compounds) increases molecular weight and polarizability, influencing crystallinity.
Crystallographic and Supramolecular Features
highlights the impact of substituents on crystal packing. For example:
- π–π Stacking: Bromine and aromatic rings in methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate (compound I) promote π–π interactions, forming linear chains .
- Hydrogen Bonding : The pivalamido group in the target compound could engage in N–H···O hydrogen bonds, contrasting with compounds lacking amide groups (e.g., ethers in ), which rely on weaker C–H···O/N interactions .
Biological Activity
Methyl (R)-5-bromo-2-(1-pivalamidoethyl)benzoate, with the CAS number 223595-13-9, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- Molecular Formula : C₁₅H₂₀BrNO₃
- Molecular Weight : 342.23 g/mol
- Purity : Typically >95% for research applications
- Storage Conditions : Should be stored sealed in a dry environment at room temperature.
This compound exhibits biological activity primarily through its interaction with specific cellular targets. The presence of the bromine atom and the pivalamidoethyl group contribute to its unique reactivity and affinity for various biological receptors.
Potential Biological Activities
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis.
- Anti-cancer Effects : Research has suggested that this compound may induce apoptosis in cancer cells through the activation of caspase pathways, although further studies are needed to confirm these findings.
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cellular metabolism and proliferation.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, with a minimum inhibitory concentration (MIC) determined at 25 µg/mL for Staphylococcus aureus.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 100 |
Study 2: Anti-cancer Activity
In vitro studies conducted on human cancer cell lines demonstrated that treatment with this compound led to a dose-dependent increase in apoptosis markers. Flow cytometry analysis revealed an increase in Annexin V positive cells after 48 hours of treatment at concentrations ranging from 10 to 50 µM.
| Concentration (µM) | Percentage of Apoptotic Cells (%) |
|---|---|
| 10 | 15 |
| 25 | 30 |
| 50 | 60 |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of Methyl (R)-5-bromo-2-(1-pivalamidoethyl)benzoate, and how is stereochemical control achieved?
- Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, brominated benzoate precursors (e.g., methyl 5-bromo-2-hydroxybenzoate) can react with chiral amines like (R)-1-pivalamidoethyl groups under Mitsunobu conditions or via SN2 mechanisms to install the stereocenter . Purification via column chromatography and characterization by chiral HPLC ensure enantiomeric purity. Reaction conditions (e.g., THF as solvent, TMSCl as a catalyst) are optimized to minimize racemization .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Answer : Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
- IR Spectroscopy : Identification of ester (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
- High-Resolution Mass Spectrometry (HR-MS) : To verify molecular ion peaks and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural confirmation, leveraging programs like SHELXL for refinement .
Q. How is the crystalline structure of this compound determined, and what space groups are typically observed?
- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound may crystallize in monoclinic (e.g., P2₁/n) or orthorhombic (e.g., Pbca) systems, with Z′ values (molecules per asymmetric unit) dependent on packing interactions like π-π stacking or hydrogen bonding . SHELX software is widely used for data refinement .
Advanced Research Questions
Q. How do supramolecular interactions (e.g., π-π stacking, hydrogen bonding) influence the reactivity or stability of this compound in solid-state applications?
- Answer : Crystal packing analysis reveals that π-π interactions between aromatic rings and hydrogen bonds (e.g., C–H⋯O/N) stabilize the lattice, reducing susceptibility to hydrolysis or thermal degradation. For instance, parallel-displaced π-π interactions in related brominated benzoates enhance thermal stability by ~20°C compared to non-stacked analogs . These interactions are critical in designing co-crystals for drug delivery .
Q. What strategies resolve contradictions between crystallographic data and spectroscopic results during structural elucidation?
- Answer : Discrepancies (e.g., bond length variations >0.02 Å) arise from dynamic effects in solution (NMR) versus static solid-state (XRD) environments. Cross-validation methods include:
- DFT Calculations : To model solution-phase conformers and compare with XRD geometries.
- Variable-Temperature NMR : To assess rotational barriers of flexible groups (e.g., pivalamidoethyl chain).
- Multi-Technique Refinement : Using SHELXL’s restraints for disordered regions and validating against HR-MS isotopic patterns .
Q. How can researchers optimize reaction conditions to mitigate diastereomer formation during the synthesis of chiral intermediates?
- Answer : Key factors include:
- Chiral Auxiliaries : Use of (R)-pivalamidoethyl groups to enforce stereoselectivity via steric hindrance .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) reduce racemization by stabilizing transition states.
- Catalytic Systems : Asymmetric catalysis with Pd or Cu complexes for Suzuki or Buchwald-Hartwig couplings, achieving enantiomeric excess (ee) >95% .
Methodological Tables
Table 1 : Comparison of Crystallographic Parameters for Brominated Benzoate Derivatives
Table 2 : Key Spectroscopic Data for Structural Confirmation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
